molecular formula C16H15N3 B8737454 N-Methyl-N-(p-tolyl)quinazolin-4-amine CAS No. 827030-64-8

N-Methyl-N-(p-tolyl)quinazolin-4-amine

Cat. No.: B8737454
CAS No.: 827030-64-8
M. Wt: 249.31 g/mol
InChI Key: BKAPFJQADCYFEI-UHFFFAOYSA-N
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Description

N-Methyl-N-(p-tolyl)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 4-methylbenzylamine with quinazoline derivatives under specific conditions. One common method is the condensation reaction, where the amine group of 4-methylbenzylamine reacts with the quinazoline derivative in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(p-tolyl)quinazolin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: It has shown promise in biological assays for its potential as an antimicrobial and anticancer agent.

    Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    4-Methylquinazoline: A derivative with a methyl group at the 4-position.

    4-Aminoquinazoline: A derivative with an amino group at the 4-position.

Uniqueness

N-Methyl-N-(p-tolyl)quinazolin-4-amine is unique due to the presence of both a 4-methyl-phenyl group and a quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications .

Properties

CAS No.

827030-64-8

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

N-methyl-N-(4-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)19(2)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3

InChI Key

BKAPFJQADCYFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chloroquinazoline and 4-methyl-N-methylaniline by a procedure similar to example 28 (80% yield). 1H NMR (CDCl3): 8.23 (s, 1H), 7.82 (d, J=8.4 Hz, 1H), 7.57 (ddd, J=8.4, 6.3 and 1.8 Hz, 1H), 7.17-7.20 (m, 2H), 7.00-7.10 (m, 4H), 3.61 (s, 3H), 2.39 (s, 3H).
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